5-Aminopyrazolidin-3-one

5-Lipoxygenase inhibition Lipophilicity SAR Pyrazolidinone scaffold

Researchers need highly soluble, unsubstituted heterocyclic cores for fragment-based drug design (FBDD) and orthogonal library synthesis. Most N-aryl pyrazolidinones (e.g., phenidone) are too lipophilic (LogP ~0.2) and block key derivatization vectors. 5-Aminopyrazolidin-3-one is the solution: - Unsubstituted N1 and free 5-NH2 enable dual diversifications not possible with N-blocked analogs. - LogP -2.24 ensures mM screening concentrations for NMR/SPR fragment campaigns. - Direct access to BASF fungicide scaffold (US 8,748,339 B2) for freedom-to-operate agrochemistry R&D.

Molecular Formula C3H7N3O
Molecular Weight 101.11 g/mol
Cat. No. B12366538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminopyrazolidin-3-one
Molecular FormulaC3H7N3O
Molecular Weight101.11 g/mol
Structural Identifiers
SMILESC1C(NNC1=O)N
InChIInChI=1S/C3H7N3O/c4-2-1-3(7)6-5-2/h2,5H,1,4H2,(H,6,7)
InChIKeyMLTOSGYUFOMWSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminopyrazolidin-3-one: Core Scaffold Identity and Physicochemical Profile


5-Aminopyrazolidin-3-one (CAS 66227-58-5, molecular formula C₃H₇N₃O, MW 101.11 g/mol) is the minimal-core member of the pyrazolidin-3-one family, bearing a free 5-amino group and a 3-keto functionality on an unsubstituted five-membered diaza-heterocycle . Unlike widely studied N-aryl derivatives such as phenidone (1-phenyl-3-pyrazolidinone, CAS 92-43-3), the target compound carries no N(1)-substituent, yielding a calculated LogP of –2.24 —substantially more hydrophilic than phenidone (LogP ~0.2) . This fundamental physicochemical difference governs solubility, reactivity, and biological target engagement. The compound exists in tautomeric equilibrium with its 5-amino-3-hydroxy-pyrazole form and serves as a versatile intermediate for constructing chiral 3D-rich pyrazolidinone libraries [1].

Why Generic Substitution with N-Substituted Pyrazolidinones Fails


The unsubstituted N(1) position of 5-aminopyrazolidin-3-one creates a fundamentally distinct hydrogen-bond donor/acceptor profile and electronic environment compared to all N-substituted analogs. In N-phenyl derivatives such as phenidone, the aromatic ring contributes π-stacking interactions and increases lipophilicity by approximately 2.4 LogP units , directly altering enzyme inhibition potency—the most potent 5-lipoxygenase inhibitor in the 1-phenyl series, 4-(ethylthio)-1-phenyl-3-pyrazolidinone, achieves an IC₅₀ of 60 nM [1], whereas the parent phenidone exhibits IC₅₀ <1000 nM [2]. Critically, the free 5-NH₂ group in the target compound enables downstream derivatization chemistries (amidation, sulfonylation, reductive amination) that are sterically and electronically inaccessible in N-blocked analogs, making generic substitution impossible when the synthetic objective requires orthogonal functionalization at both N(1) and C(5) positions [3].

Quantified Differentiation Evidence vs. Closest Pyrazolidinone Analogs


Lipophilicity-Driven Differentiation in 5-Lipoxygenase Target Engagement

The unsubstituted 5-aminopyrazolidin-3-one (calculated LogP –2.24) is approximately 2.4 log units more hydrophilic than phenidone (1-phenyl-3-pyrazolidinone, LogP ~0.2), a difference that directly translates to altered enzyme inhibition profiles . In the 1-phenyl-3-pyrazolidinone series studied by Hlasta et al., a regression analysis (R² = 0.79) demonstrated that increased inhibitor potency (pIC₅₀) correlated with increased lipophilicity (log P) and N-phenyl electronic effects [1]. The most potent derivative, 4-(ethylthio)-1-phenyl-3-pyrazolidinone (1n), achieved an IC₅₀ of 60 nM, whereas the parent phenidone showed IC₅₀ <1000 nM in the same rat 5-lipoxygenase assay [1][2]. The target compound's lower lipophilicity predicts reduced 5-LOX potency but offers advantages in aqueous solubility and reduced non-specific protein binding—a trade-off critical when selecting scaffolds for lead optimization where pharmacokinetic properties must be balanced against target affinity [3].

5-Lipoxygenase inhibition Lipophilicity SAR Pyrazolidinone scaffold

Chiral Building Block Versatility via Orthogonal Functionalization

5-Aminopyrazolidin-3-one and its 5-aminoalkyl derivatives serve as enantiomerically pure building blocks for constructing 3D-rich heterocyclic libraries. Glavač et al. (2017) demonstrated a four-step route from N-protected glycines via Masamune-Claisen homologation, reduction, O-mesylation, and cyclisation with hydrazine derivatives to yield diastereomerically pure 5-aminoalkyl-3-pyrazolidinones [1]. Crucially, the free 5-amino group enables orthogonal derivatization independent of N(1)-functionalization, a capability unavailable in pre-substituted commercial pyrazolidinones such as phenidone or 5-methyl-2-phenyl-3-pyrazolidinone [2]. Biocatalytic asymmetric synthesis routes have further been established: EDDS lyase catalyzes the asymmetric synthesis of N-arylated aspartic acids and substituted pyrazolidin-3-ones, confirming the scaffold's role as a privileged chiral intermediate for pharmaceutical and agrochemical synthesis [3]. The target compound's unsubstituted N(1) and free 5-NH₂ positions provide two independent vectors for diversification, whereas N-phenyl analogs block one vector entirely [4].

Asymmetric synthesis Chiral building blocks Pyrazolidinone diversification

Dual MurA/MurB Inhibition Advantage Over Pyrazolidine-3,5-diones

The pyrazolidin-3-one scaffold, distinguished by the absence of a second carbonyl at position 5 relative to pyrazolidine-3,5-diones, demonstrates a different pharmacological profile in Mur enzyme inhibition. In a 2020 study, the 1,2-diarylpyrazolidin-3-one lead compound 24 exhibited dual inhibitory activity against both E. coli MurA (IC₅₀ 88.1 µM) and MurB (IC₅₀ 79.5 µM), whereas earlier pyrazolidine-3,5-diones were reported primarily as MurB-selective inhibitors with weak or absent MurA activity [1][2]. Compound 24 showed broad-spectrum antibacterial activity with MIC values of 4 µg/mL (E. coli TolC), 10 µg/mL (B. subtilis), and 20 µg/mL (S. aureus), and importantly retained activity against Gram-negative bacteria—a critical advance over the earlier dione series, which suffered from Gram-positive-restricted spectra and loss of activity in the presence of 4% bovine serum albumin due to high lipophilicity [1]. The 5-amino substituent in the target compound provides an additional hydrogen-bonding handle for optimizing Mur active-site interactions not available in the 5-unsubstituted or 5-alkyl congeners .

Antibacterial drug discovery MurA/MurB dual inhibition Peptidoglycan biosynthesis

Agrochemical Synergy as a Fungicidal Core Scaffold

The 5-amino-3-oxo-2,3-dihydro-pyrazole tautomer of 5-aminopyrazolidin-3-one forms the core of a patented BASF synergistic fungicidal composition (US 8,748,339 B2 / WO 2009/147205 A2) [1]. The patent explicitly claims compositions comprising a 5-amino-3-oxo-2,3-dihydro-pyrazole of formula I in combination with at least one active compound II selected from eight distinct fungicide classes (strobilurins, carboxamides, azoles, etc.) in a synergistically effective amount [1]. The exemplified compound, 5-amino-2-sec-butyl-3-oxo-4-(2,6-dichlorophenyl)-2,3-dihydro-pyrazole-1-carbothioic acid ethyl ester, demonstrates that the 5-amino-3-oxo-pyrazole core is a validated agrochemical pharmacophore [2]. In contrast, N-phenyl pyrazolidinones such as phenidone are not claimed for agrochemical use, having been developed primarily as photographic developers and mammalian enzyme inhibitors . The target compound's unsubstituted core provides a versatile starting point for synthesizing the N(2)-alkyl, C(4)-aryl substituted derivatives covered by the BASF claims .

Fungicidal synergy Agrochemical intermediates Plant disease control

Aqueous Solubility and Polar Solvent Compatibility Advantage

5-Aminopyrazolidin-3-one is reported to be soluble in polar solvents including water and ethanol, with a melting point range of 150–160 °C . This solubility profile contrasts sharply with phenidone (1-phenyl-3-pyrazolidinone), which shows limited aqueous solubility (reported aqueous solubility ~3.5 g/L at pH 7.4 for a related compound) and requires organic co-solvents for many experimental protocols [1]. The calculated LogP difference of approximately 2.4 units (target: –2.24 vs. phenidone: ~0.2) translates to a theoretical aqueous solubility advantage of roughly 250-fold based on the Hansch-Leo correlation [2]. For experimental workflows requiring aqueous reaction conditions, biochemical assay compatibility, or formulation into hydrophilic matrices, the target compound's polar nature eliminates the need for DMSO or other organic co-solvents that can interfere with enzyme kinetics or introduce cytotoxicity artifacts [3].

Aqueous solubility Formulation compatibility Polar solvent processing

Highest-Value Procurement Scenarios


Fragment-Based Drug Discovery with a Low-MW Core

With a molecular weight of only 101.11 g/mol and two hydrogen-bond donor sites, 5-aminopyrazolidin-3-one qualifies as a rule-of-three-compliant fragment [1]. Its calculated LogP of –2.24 places it in an optimal hydrophilicity range for fragment screening libraries, where high aqueous solubility is essential for screening at mM concentrations by NMR or SPR [2]. The absence of the N-phenyl group distinguishes it from phenidone-based fragments, which at MW 162.19 and LogP 0.2 are larger and more lipophilic, reducing ligand efficiency metrics [3]. Procurement of the unsubstituted core enables fragment growing into either the N(1) or C(5) vectors with minimal molecular weight penalty—a strategic advantage over pre-substituted alternatives that constrain the accessible chemical space [4].

Agrochemical Intermediate for Synergistic Fungicide Programs

The BASF patent family (US 8,748,339 B2; WO 2009/147205 A2) establishes the 5-amino-3-oxo-2,3-dihydro-pyrazole core as a composition-of-matter element in synergistic fungicidal mixtures with commercially validated partner compounds (strobilurins, carboxamides, azoles) [1]. For agrochemical discovery teams, procuring 5-aminopyrazolidin-3-one provides direct access to the generic formula I scaffold, enabling the synthesis of novel N(2)-alkyl, C(4)-aryl derivatives for freedom-to-operate exploration around the BASF claims [2]. The demonstrated synergy with existing fungicide classes offers a de-risked path to developing resistance-breaking combination products, a critical need given widespread strobilurin and azole resistance in field populations of plant pathogens [3].

Chiral Pool Synthesis of 3D-Rich Heterocyclic Libraries

The four-step synthesis from N-protected glycines via Masamune-Claisen homologation yields diastereomerically enriched 5-aminoalkyl-3-pyrazolidinones that are separable by MPLC into enantiopure building blocks [1]. This route, combined with the biocatalytic EDDS lyase method for N-arylated derivatives [2], positions 5-aminopyrazolidin-3-one as a gateway to 3D-rich heterocyclic scaffolds that address the current flat-land crisis in pharmaceutical compound collections. The orthogonal reactivity at N(1) and C(5)-NH₂ enables parallel library synthesis with two independent diversity elements per synthetic step, maximizing chemical space coverage efficiency compared to mono-functionalized pyrazolidinones [3]. The resulting perhydroimidazo[1,5-b]pyrazole fused systems represent an almost unexplored heterocyclic chemotype with potential for novel intellectual property [1].

Dual MurA/B Inhibitor Optimization for Gram-Negative Bacteria

The validated dual MurA/MurB inhibitory activity of the 1,2-diarylpyrazolidin-3-one series (compound 24: MurA IC₅₀ 88.1 µM, MurB IC₅₀ 79.5 µM) provides a strong rationale for using the 5-amino-substituted core as a starting scaffold for further optimization [1]. The free 5-NH₂ group offers an additional hydrogen-bond donor/acceptor site that can be exploited to improve Mur active-site affinity beyond that achieved by the 5-unsubstituted lead compounds [2]. Given that compound 24 already demonstrated Gram-negative activity (E. coli TolC MIC 4 µg/mL) and a favorable preliminary safety margin (HepG2 LD₅₀ > 50 µg/mL), the 5-amino analog represents a logical next-step for medicinal chemistry efforts targeting the critically underserved Gram-negative antibacterial pipeline [1][3].

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